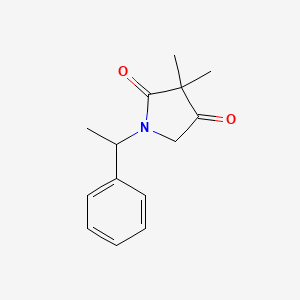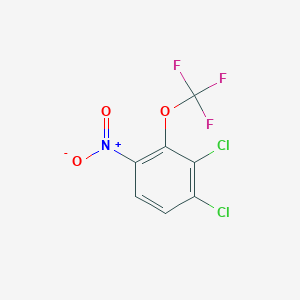
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.
化学反応の分析
Types of Reactions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride to form 2-chloro-1-fluoro-4-nitrobenzene.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron powder.
Common Reagents and Conditions
Potassium Fluoride: Used for nucleophilic substitution reactions.
Iron Powder: Used for the reduction of the nitro group to an amine group.
Major Products Formed
2-Chloro-1-fluoro-4-nitrobenzene: Formed by substitution of chlorine with fluoride.
2-Chloro-4-nitroaniline: Formed by reduction of the nitro group to an amine group.
科学的研究の応用
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Similar structure with a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
特性
分子式 |
C7H2Cl2F3NO3 |
|---|---|
分子量 |
275.99 g/mol |
IUPAC名 |
1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
InChIキー |
YRIRUJCQCBRZOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
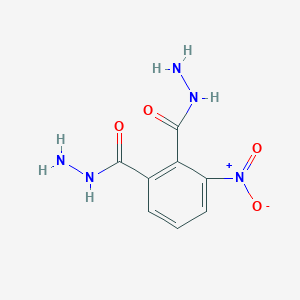
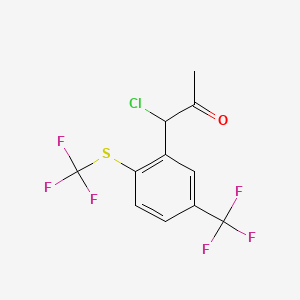
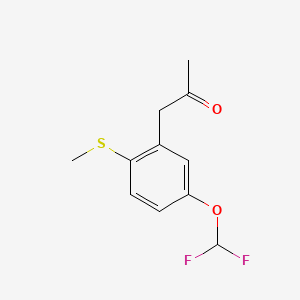
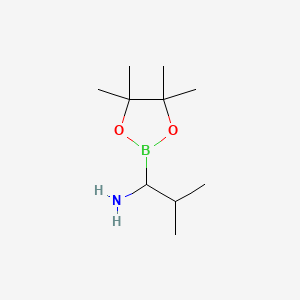
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
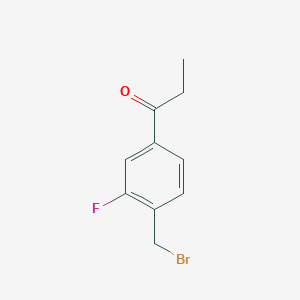

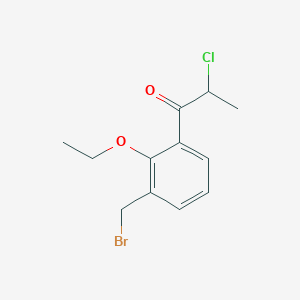
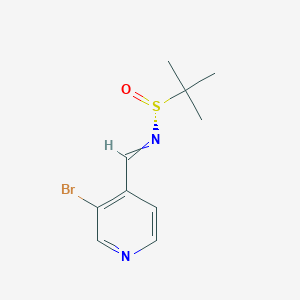
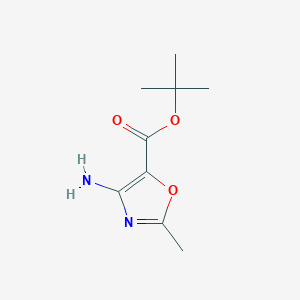

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
